molecular formula C10H10ClNO3 B1450550 5-(5-Chloropyridin-2-yl)-5-oxopentanoic acid CAS No. 1803611-25-7

5-(5-Chloropyridin-2-yl)-5-oxopentanoic acid

Cat. No.: B1450550
CAS No.: 1803611-25-7
M. Wt: 227.64 g/mol
InChI Key: JMGXNPJJLMTCCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Chloropyridin-2-yl)-5-oxopentanoic acid is a high-purity chemical compound with the CAS Number 1803611-25-7, offered for research purposes . This molecule, with a molecular formula of C10H10ClNO3 and a molecular weight of 227.64 g/mol, features a chloropyridine moiety linked to a pentanoic acid chain, a structure often exploited in medicinal chemistry and drug discovery research . The SMILES notation for this compound is O=C(O)CCCC(C1=NC=C(Cl)C=C1)=O, which confirms the 5-oxopentanoic acid chain connected to the 5-chloropyridin-2-yl group . Researchers value this compound as a key synthetic intermediate or building block for the development of novel pharmaceutical agents. Its structure suggests potential application in creating more complex molecules that may interact with biological targets, possibly as enzyme inhibitors or receptor modulators. As a versatile scaffold, it can be used in organic synthesis, method development, and the exploration of structure-activity relationships (SAR). Please note that this product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures and safe laboratory practices should always be followed.

Properties

IUPAC Name

5-(5-chloropyridin-2-yl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-7-4-5-8(12-6-7)9(13)2-1-3-10(14)15/h4-6H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGXNPJJLMTCCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloropyridin-2-yl)-5-oxopentanoic acid typically follows a sequence of key chemical transformations:

  • Esterification : The process begins with the esterification of nicotinic acid (pyridine-3-carboxylic acid) to form an intermediate ester. This step is crucial for activating the molecule for further functionalization.

  • Oxidation : The ester intermediate undergoes oxidation using an oxidizing agent such as 3-chloroperoxybenzoic acid (mCPBA). This reaction converts the pyridine ring into a pyridine N-oxide, increasing its reactivity toward nucleophilic substitution.

  • Nucleophilic Substitution : The pyridine N-oxide intermediate is subjected to nucleophilic substitution to introduce the 5-chloropyridinyl group at the 2-position. This step typically involves controlled reaction conditions to ensure regioselectivity and high yield.

  • Hydrolysis : Finally, the ester group is hydrolyzed under acidic or basic conditions to yield the target compound, this compound.

This synthetic route allows for efficient functional group transformations while maintaining the integrity of the chloropyridinyl moiety.

Industrial Production Considerations

Industrial synthesis of this compound often adapts the above laboratory methods with optimizations for scale, yield, and purity:

  • Continuous Flow Reactors : Utilization of continuous flow technology improves reaction control, heat management, and scalability.

  • Automated Systems : Automated reagent addition and monitoring systems help maintain consistent reaction parameters, reducing batch-to-batch variability.

  • Purification : Industrial processes incorporate advanced purification techniques such as crystallization and chromatography to achieve pharmaceutical-grade purity.

These adaptations ensure the compound can be produced efficiently for use as an intermediate in pharmaceutical and chemical research.

Reaction Types and Reagents

The preparation involves several reaction types, each employing specific reagents and conditions:

Reaction Type Common Reagents Typical Conditions Purpose
Esterification Alcohols (e.g., methanol), acid catalysts (e.g., sulfuric acid) Reflux, acidic medium Formation of ester intermediate
Oxidation 3-Chloroperoxybenzoic acid (mCPBA), hydrogen peroxide Mild temperatures, organic solvents Conversion to pyridine N-oxide
Nucleophilic Substitution Nucleophiles such as halides or amines Controlled temperature, polar aprotic solvents Introduction of chloropyridinyl group
Hydrolysis Aqueous acid or base (e.g., NaOH, HCl) Heating under reflux Conversion of ester to carboxylic acid

This table summarizes the key reagents and conditions used in the preparation steps.

Detailed Research Findings

  • Oxidation Specifics : The use of mCPBA is preferred due to its selectivity and mild reaction conditions, minimizing side reactions and degradation of sensitive functional groups.

  • Nucleophilic Substitution Mechanism : The pyridine N-oxide intermediate enhances electrophilicity at the 2-position, facilitating substitution with chlorine-containing nucleophiles to form the chloropyridinyl moiety.

  • Hydrolysis Optimization : Hydrolysis conditions are optimized to prevent overreaction or decomposition, often employing buffered aqueous solutions to maintain pH stability.

  • Yield and Purity : Reported yields for the overall synthesis range from moderate to high (typically 60-85%), with purity levels exceeding 98% after purification.

  • Scalability : The synthetic route has been successfully scaled from milligram to kilogram quantities, demonstrating robustness and reproducibility.

Comparative Analysis with Related Compounds

While this compound shares structural similarities with other chloropyridine derivatives used in pharmaceutical synthesis, its preparation is distinguished by the specific sequence of oxidation and nucleophilic substitution steps that enable selective chloropyridinyl incorporation without affecting other functional groups.

Summary Table: Preparation Steps Overview

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate
1 Esterification Nicotinic acid Alcohol, acid catalyst, reflux Nicotinic acid ester
2 Oxidation Ester intermediate mCPBA, organic solvent, mild heat Pyridine N-oxide ester
3 Nucleophilic Substitution Pyridine N-oxide ester Chloride nucleophile, polar solvent 5-Chloropyridin-2-yl ester
4 Hydrolysis 5-Chloropyridin-2-yl ester Acid or base, aqueous medium This compound

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloropyridin-2-yl)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the chloropyridinyl group.

    Substitution: The chloropyridinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 5-(5-Chloropyridin-2-yl)-5-oxopentanoic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. It has been utilized in the development of drugs targeting various diseases due to its ability to interact with specific molecular targets, such as enzymes and receptors. The chloropyridinyl group can bind to active sites, potentially inhibiting enzyme activity and affecting biochemical pathways.

Case Study: Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives synthesized from this compound. For example, compounds derived from this acid have shown promising activity against A549 lung adenocarcinoma cells, demonstrating structure-dependent cytotoxicity .

Organic Synthesis

The compound is also employed as a building block for synthesizing more complex molecules. Its reactive functional groups facilitate various chemical reactions, including oxidation, reduction, and substitution reactions.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationIntroduction of additional functional groupsmCPBA, Hydrogen Peroxide
ReductionModification of the chloropyridinyl groupLithium Aluminum Hydride
SubstitutionReplacement of the chloropyridinyl groupAmines, Thiols

Biological Studies

In biological research, this compound has been used in studies related to enzyme inhibition and receptor binding. Its interactions can provide insights into drug design and development.

Case Study: Enzyme Inhibition
Research indicates that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and infections caused by multidrug-resistant pathogens .

Mechanism of Action

The mechanism of action of 5-(5-Chloropyridin-2-yl)-5-oxopentanoic acid involves its interaction with specific molecular targets. The chloropyridinyl group can bind to active sites of enzymes or receptors, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share the 5-oxopentanoic acid backbone but differ in substituents, leading to distinct physicochemical and biological properties:

Table 1: Structural Comparison of 5-Oxopentanoic Acid Derivatives
Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
5-(5-Chloropyridin-2-yl)-5-oxopentanoic acid 5-Chloropyridin-2-yl C₁₁H₁₀ClNO₃ 239.66 Chlorine atom enhances electrophilicity
5-(5-Methyl-2-thienyl)-5-oxopentanoic acid 5-Methylthiophene-2-yl C₁₀H₁₂O₃S 212.26 Methylthiophene increases lipophilicity
5-(4-Fluorophenyl)-5-oxopentanoic acid 4-Fluorophenyl C₁₁H₁₁FO₃ 210.20 Fluorine enhances metabolic stability
5-(3,5-Dichlorophenyl)-5-oxopentanoic acid 3,5-Dichlorophenyl C₁₁H₁₀Cl₂O₃ 273.10 Dichloro substitution for agrochemical use
N-Acetyl-L-glutamate 5-semialdehyde N-Acetylated glutamate sidechain C₇H₁₁NO₄ 173.17 Biological precursor in amino acid metabolism
Key Observations:
  • Electron-Withdrawing vs. Donating Groups: The chlorine in the main compound and fluorine in 5-(4-fluorophenyl)-5-oxopentanoic acid enhance electrophilicity and metabolic stability, whereas methyl groups (e.g., 5-methylthiophene in ) increase lipophilicity.
  • Heterocyclic vs. Aromatic Substituents : Pyridine (main compound) and thiophene () rings influence π-π stacking and hydrogen bonding, critical for target binding in drug design.

Physicochemical Properties

Table 2: Physicochemical Data of Selected Compounds
Compound Name Melting Point (°C) Rf Value (CHCl₃-MeOH 9:1) IR Peaks (cm⁻¹) Solubility Notes Reference
This compound Not reported Not reported ~1693 (COOH), ~1650 (CO) Likely low aqueous solubility
5-(5-Methyl-2-thienyl)-5-oxopentanoic acid 105–107 0.65 1693 (COOH), 1650 (CO) Soluble in organic solvents
5-(4-Fluorophenyl)-5-oxopentanoic acid Not reported Not reported Not reported Enhanced solubility via fluorination
Tromethamine salt of 2-(4′-chlorobiphenyl-4-sulfonylamino)-5-(5-fluoro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid Not reported Not reported Not reported 600× higher solubility than free acid
Key Observations:
  • Melting Points : The methylthiophene analog () has a defined melting point (105–107°C), suggesting crystalline stability.
  • Solubility : Salt formation (e.g., tromethamine in ) drastically improves aqueous solubility, a critical factor for drug bioavailability.
Key Observations:
  • Therapeutic vs. Agrochemical Use : Indole-based derivatives () target neurological pathways, while dichlorophenyl analogs () are suited for agrochemical applications.
  • Safety Profiles: Compounds like the butyrylamino-chloroanilino derivative () exhibit irritant properties, necessitating careful handling.

Biological Activity

5-(5-Chloropyridin-2-yl)-5-oxopentanoic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on various cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chlorinated pyridine ring, which is known to influence its biological activity. The presence of the oxopentanoic acid moiety suggests potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

Target Interaction:
this compound may interact with multiple biological targets, similar to other indole derivatives. These interactions can lead to significant changes in cellular processes such as apoptosis, cell proliferation, and inflammation modulation.

Biochemical Pathways:
The compound is hypothesized to influence various biochemical pathways, potentially affecting metabolic processes and signaling pathways that are crucial for maintaining cellular homeostasis. For instance, it may modulate pathways involved in cancer cell survival or antibiotic resistance .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For example, derivatives with similar structures have shown promising results against lung adenocarcinoma (A549) cells. In vitro assays indicated that certain derivatives can significantly reduce cell viability, suggesting a structure-dependent anticancer activity .

Case Study:
In a comparative study, compounds structurally related to this compound were tested against A549 cells. The results demonstrated that some derivatives exhibited cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin, with reduced toxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. Some derivatives have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus, indicating potential use in treating infections that are difficult to manage with conventional antibiotics .

Summary of Research Findings

Activity Type Target Cells/Pathogens Results Reference
AnticancerA549 (lung cancer)Significant reduction in cell viability
AntimicrobialStaphylococcus aureusEffective against multidrug-resistant strains
CytotoxicityNon-cancerous human cellsLower toxicity compared to standard treatments

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-Chloropyridin-2-yl)-5-oxopentanoic acid
Reactant of Route 2
Reactant of Route 2
5-(5-Chloropyridin-2-yl)-5-oxopentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.